molecular formula C8H12N2O4 B11999739 2,5-Dioxo-4-methyl-4-imidazolidineacetic acid ethyl ester

2,5-Dioxo-4-methyl-4-imidazolidineacetic acid ethyl ester

Cat. No.: B11999739
M. Wt: 200.19 g/mol
InChI Key: RFRJKUDURJVSJE-UHFFFAOYSA-N
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Description

2,5-Dioxo-4-methyl-4-imidazolidineacetic acid ethyl ester is a chemical compound with the molecular formula C8H10N2O5 and a molecular weight of 214.1754 . It is known for its unique structure, which includes an imidazolidine ring, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxo-4-methyl-4-imidazolidineacetic acid ethyl ester typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene . This reaction yields the desired compound with high efficiency.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxo-4-methyl-4-imidazolidineacetic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2,5-Dioxo-4-methyl-4-imidazolidineacetic acid ethyl ester has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dioxo-4-methyl-4-imidazolidineacetic acid ethyl ester is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Its imidazolidine ring and ester functionality make it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C8H12N2O4

Molecular Weight

200.19 g/mol

IUPAC Name

ethyl 2-(4-methyl-2,5-dioxoimidazolidin-4-yl)acetate

InChI

InChI=1S/C8H12N2O4/c1-3-14-5(11)4-8(2)6(12)9-7(13)10-8/h3-4H2,1-2H3,(H2,9,10,12,13)

InChI Key

RFRJKUDURJVSJE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1(C(=O)NC(=O)N1)C

Origin of Product

United States

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